REACTION_CXSMILES
|
[CH2:1]1[CH2:8][NH:7][S:4](=[O:6])(=[O:5])[CH2:3][CH2:2]1.Br[C:10]1[N:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)=[O:21])[C:17]([OH:31])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2>N1C=CC=CC=1>[O:5]=[S:4]1(=[O:6])[CH2:3][CH2:2][CH2:1][CH2:8][N:7]1[C:10]1[N:19]=[C:18]([C:20]([NH:22][CH2:23][C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)=[O:21])[C:17]([OH:31])=[C:16]2[C:11]=1[CH:12]=[CH:13][CH:14]=[N:15]2
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1CCS(=O)(=O)NC1
|
Name
|
|
Quantity
|
3.06 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=CC=C(C=C1)F)O
|
Name
|
Cu2O
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the suspension was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 hr
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
to remove the solids
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Type
|
WASH
|
Details
|
The solids were washed with chloroform (500 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in chloroform (1L)
|
Type
|
STIRRING
|
Details
|
vigorously stirred with a slurry of EDTA (4.0 g) in water (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase HPLC
|
Type
|
WASH
|
Details
|
(Waters PrePak 500 cartridge C18, Gradient elution with Water:Acetonitrile 95:5 to 5:95 with 0.1% TFA at 75 mL/min over 45 mins)
|
Duration
|
45 min
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=CC=C(C=C1)F)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |